molecular formula C13H11NO4 B1293611 p-(p-Nitrophenoxy)anisole CAS No. 6337-24-2

p-(p-Nitrophenoxy)anisole

Cat. No. B1293611
CAS RN: 6337-24-2
M. Wt: 245.23 g/mol
InChI Key: NBCQLWNLTLMGCB-UHFFFAOYSA-N
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Patent
US05391571

Procedure details

4-Methoxyphenol (25 g, 0.20 mol) was heated under a nitrogen atmosphere to 70° C. during which time the solid melted. Eighty-five percent potassium hydroxide (12.4 g, 0.19 mol) was added all at once and the mixture stirred at 70° C. for 1 hour. 1-Bromo-4-nitrobenzene (33 g, 0.16 mol) and copper powder (0.1 g, 1.57 mmol) were added and the mixture stirred at 190° C. for 3 hours. After cooling to room temperature, the residue was partitioned between benzene and water. The organic layer was then extracted two times with 5% KOH, dried (MgSO4) and the solvent removed under reduced pressure to give a brown solid. Purification by HPLC (hexane-methylene chloride) gave 4-methoxy-4'-nitrodiphenyl ether as a yellow crystalline solid (19.05 g, 49%), mp 107°-109° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[OH-].[K+].Br[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1>[Cu]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 190° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between benzene and water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was then extracted two times with 5% KOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
Purification by HPLC (hexane-methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 19.05 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.